molecular formula C13H8ClFO2 B578422 4-(3-Chlorophenyl)-2-fluorobenzoic acid CAS No. 1261929-04-7

4-(3-Chlorophenyl)-2-fluorobenzoic acid

Cat. No.: B578422
CAS No.: 1261929-04-7
M. Wt: 250.653
InChI Key: MNRXPTXPQMHPAT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-fluorobenzoic acid (CAS: 1261929-04-7) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a fluorine atom at position 2 and a 3-chlorophenyl group at position 4 (Figure 1). This compound is part of a broader class of halogenated benzoic acids, which are widely studied for their pharmacological, environmental, and coordination chemistry properties . Its structural features—fluorine’s electronegativity and chlorine’s lipophilicity—make it a candidate for diverse applications, including drug development and materials science.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRXPTXPQMHPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681434
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-04-7
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzoic acid ring through the reaction of a suitable precursor with a fluorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-(3-Chlorophenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs, emphasizing substituent positions and molecular properties:

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
4-(3-Chlorophenyl)-2-fluorobenzoic acid 2-F, 4-(3-Cl-C₆H₄) C₁₃H₈ClFO₂ 1261929-04-7 Target compound; balanced halogenation
3-(3-Chlorophenyl)-4-fluorobenzoic acid 4-F, 3-(3-Cl-C₆H₄) C₁₃H₈ClFO₂ 1262005-93-5 Altered halogen positions; potential altered bioactivity
4-(3-Chloro-4-fluorophenyl)benzoic acid 4-(3-Cl-4-F-C₆H₃) C₁₃H₈ClFO₂ 195457-73-9 Dual halogenation on phenyl ring; increased steric hindrance
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid 2-Cl, 4-(3-Cl-4-F-C₆H₃) C₁₃H₇Cl₂FO₂ 1261970-47-1 Additional chlorine; enhanced lipophilicity
4-(1-Carboxyethyl)-2-fluorobenzoic acid 2-F, 4-(CH₂CH(COOH)) C₁₀H₉FO₄ N/A Metabolite of flurbiprofen; environmental persistence

Key Structural Insights :

  • Halogen Positioning : Shifting fluorine or chlorine to adjacent positions (e.g., 3- vs. 4-fluorophenyl) alters electronic distribution and steric effects, impacting receptor binding or degradation rates.
  • Dual Halogenation : Compounds like 4-(3-chloro-4-fluorophenyl)benzoic acid exhibit enhanced resistance to metabolic breakdown due to multiple electron-withdrawing groups .
  • Side Chain Modifications : The carboxyethyl group in 4-(1-carboxyethyl)-2-fluorobenzoic acid introduces metabolic complexity, leading to environmental persistence .

Pharmacological Activity

  • Anticonvulsant Potential: Thiosemicarbazide derivatives of 2-fluorobenzoic acid hydrazide showed strong interactions with GABA-A receptors, with compound 6 achieving a docking score of -9.3 kcal/mol . This suggests that halogenated benzoic acids may modulate neurological targets.
  • Metabolic Intermediates : Fluorinated metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid are linked to toxic intermediates (e.g., 3-fluorocatechol), which inhibit enzymatic pathways .

Environmental Persistence

Fluorobenzoic acids are notoriously resistant to degradation:

  • Accumulation in Sludge : 4-(1-carboxyethyl)-2-fluorobenzoic acid persisted for 80 days in aerobic sludge, indicating fluorine’s role in stabilizing aromatic rings against microbial attack .
  • Degradation Pathways: Analogous to monochlorobiphenyls, fluorobenzoic acids undergo partial ring cleavage but accumulate as dead-end products due to fluoride’s inhibition of catechol dioxygenases .

Biological Activity

4-(3-Chlorophenyl)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C13H8ClF O2
  • Molecular Weight : 252.65 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluoroaryl compounds, including this compound. The compound has been evaluated against various bacterial strains, particularly Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC values for related fluoroaryl compounds indicate significant antibacterial activity. For instance, fluoroarylbichalcophene derivatives demonstrated MIC values as low as 16 µM against S. aureus, suggesting that the incorporation of fluorine enhances antibacterial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that the presence of a fluorine atom in the phenyl group significantly increases antibacterial activity. For example, replacing non-fluorinated groups with fluorinated ones has shown to enhance the activity from MIC values of 12–16 µM to lower ranges .

Table 1: Comparison of MIC Values for Fluoroaryl Compounds

CompoundMIC (µM)Activity Level
MA-1156 (Fluoroarylbichalcophene)16High
MA-111512–16Moderate
Non-fluorinated parent compound32Low

The mechanism by which this compound exerts its antibacterial effects includes disruption of bacterial cell membranes and interference with protein synthesis. Scanning Electron Microscopy (SEM) studies have shown that treated S. aureus cells exhibit morphological changes such as reduced size and structural damage compared to untreated controls .

Case Studies

  • Antibacterial Efficacy Against S. aureus :
    • A study demonstrated that fluoroarylbichalcophene derivatives, including those structurally related to this compound, inhibited biofilm formation in S. aureus, indicating potential as antibiofilm agents .
  • Electrochemical Response :
    • Bioelectrochemical assays revealed a significant reduction in faradic current from S. aureus treated with fluoroarylbichalcophenes, confirming their ability to inhibit electron transfer processes vital for bacterial metabolism .

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